1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride
Description
1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is a pyrazole-derived amine hydrochloride salt characterized by dual ethyl substituents on adjacent pyrazole rings and a fluorine atom at the 5-position of one pyrazole moiety. Its molecular formula is C₁₂H₁₈FClN₅, with a molecular weight of 298.76 g/mol. The ethyl groups enhance lipophilicity, while fluorine substitution may improve metabolic stability and electronic properties. The hydrochloride salt form likely enhances solubility in polar solvents, a common strategy in pharmaceutical formulations .
Properties
Molecular Formula |
C11H17ClFN5 |
|---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN5.ClH/c1-3-16-8-10(7-14-16)13-5-9-6-15-17(4-2)11(9)12;/h6-8,13H,3-5H2,1-2H3;1H |
InChI Key |
SUHGPUCNDWTPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=C(N(N=C2)CC)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-ethyl-5-fluoropyrazole and 1-ethylpyrazole.
Condensation Reaction: The two pyrazole derivatives are then subjected to a condensation reaction in the presence of a suitable catalyst to form the desired compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include ethanol and methanol, and the reactions are typically carried out under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the anticancer potential of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride. It has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF7 (Breast) | 3.79 | Significant cytotoxicity observed |
| SF-268 (Brain) | 12.50 | Effective in inhibiting cell growth |
| NCI-H460 (Lung) | 42.30 | Moderate inhibition noted |
These findings suggest that the compound may induce apoptosis and inhibit tumor cell proliferation through modulation of signaling pathways involved in cancer progression.
Anti-inflammatory Properties
The compound's unique structure allows it to interact with various enzymes and receptors involved in inflammatory responses. Preliminary studies indicate its potential as an anti-inflammatory agent, which could be beneficial in treating conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives similar to 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-4-amines:
- Study on Anticancer Activity : A study published in a peer-reviewed journal highlighted the efficacy of similar compounds against breast cancer cell lines, showcasing their potential as therapeutic agents.
- Inflammation Modulation : Research indicated that compounds with similar structures could significantly reduce markers of inflammation in animal models, suggesting a pathway for therapeutic development in inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the fluoropyrazole moiety plays a crucial role in its activity.
Comparison with Similar Compounds
1-Ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine hydrochloride (1:1)
- Structure : Differs in substituents: 1,3-dimethyl and 5-methyl groups replace ethyl and hydrogen on the second pyrazole ring.
- Key Properties :
- Increased steric hindrance from methyl groups may reduce receptor binding compared to ethyl groups.
- Fluorine at the 5-position (shared with the target compound) suggests similar electronic effects.
- This structural variant highlights the trade-off between hydrophobicity and solubility in drug design .
1-ethyl-N-(1H-indol-4-ylmethyl)-5-methyl-1H-pyrazol-4-amine
- Structure : Replaces the fluoropyrazole moiety with an indole ring.
- Absence of fluorine reduces electronegativity, possibly altering metabolic pathways.
- Implications : Indole-containing analogs may exhibit higher affinity for serotonin or kinase targets but could face challenges in oxidative metabolism due to the absence of stabilizing fluorine .
1-[(2-chlorophenoxy)methyl]pyrazol-4-amine:hydrochloride
- Structure: Features a chlorophenoxy group instead of ethyl-fluoropyrazole.
- Key Properties: Chlorine increases molecular weight (260.12 g/mol) and lipophilicity compared to fluorine. Phenoxy groups are associated with enhanced receptor selectivity in certain kinase inhibitors.
Pyrazole-carboxylic Acid Derivatives (e.g., 5-fluoro-1-phenylpyrazole-4-carboxylic acid)
- Structure : Carboxylic acid replaces the amine group, and phenyl substitutes for ethyl.
- Phenyl groups increase aromatic surface area, favoring interactions with flat binding sites.
- Implications : Such derivatives are often used as intermediates in prodrug synthesis or as ligands for metal-containing enzymes .
Biological Activity
1-Ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structure incorporating multiple functional groups, is being investigated for various therapeutic applications, including its roles in cancer treatment and as an antimicrobial agent.
Chemical Structure and Properties
The molecular formula of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride is CHClFN, with a molecular weight of approximately 273.74 g/mol. The presence of a fluorine atom and ethyl groups on the pyrazole ring enhances its chemical reactivity and biological activity compared to other similar compounds .
| Property | Value |
|---|---|
| Molecular Formula | CHClFN |
| Molecular Weight | 273.74 g/mol |
| IUPAC Name | 1-Ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride |
| CAS Number | 1856037-95-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is known to inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The presence of fluorine and ethyl groups may enhance binding affinity and specificity, making it a promising candidate for therapeutic applications .
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. In vitro studies have shown that 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-4-amine can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, studies have demonstrated its efficacy against non-small cell lung cancer (NSCLC) cells, where it inhibits RET fusion proteins, leading to reduced tumor growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro assays revealed that it possesses moderate antibacterial effects against various strains of bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of vital metabolic pathways .
Antioxidant Activity
The antioxidant potential of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-4-amine has been assessed through various assays including ABTS, FRAP, and ORAC tests. Results indicate that this compound exhibits significant radical scavenging activity, comparable to established antioxidants like Trolox . This property may contribute to its therapeutic effects in oxidative stress-related diseases.
Case Studies
Several studies have documented the biological effects of this compound:
- Case Study on Antitumor Activity : A study published in Cancer Research demonstrated that the compound effectively inhibited the proliferation of RET fusion-positive NSCLC cells in vitro, showing promise for further development as a targeted therapy .
- Antimicrobial Efficacy : Research published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .
- Antioxidant Properties : A comparative study on various pyrazole derivatives indicated that this compound exhibited superior antioxidant activity, suggesting its potential utility in preventing oxidative damage in cellular systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
